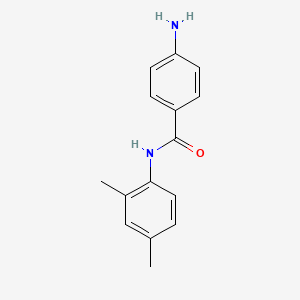

4-amino-N-(2,4-dimethylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-3-8-14(11(2)9-10)17-15(18)12-4-6-13(16)7-5-12/h3-9H,16H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHBFYZYNSVTOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Profiling and Pharmacological Workflows of 4-amino-N-(2,4-dimethylphenyl)benzamide: A Technical Guide

Executive Summary

4-amino-N-(2,4-dimethylphenyl)benzamide is a synthetic, amino-substituted benzamide that has garnered significant attention in medicinal chemistry for its potent anticonvulsant properties[1]. As a structural isomer of the well-characterized antiepileptic candidate ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide), this compound serves as a critical tool for elucidating the structure-activity relationships (SAR) governing voltage-gated sodium channel (NaV) modulation[1][2]. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and the self-validating experimental workflows required for its preclinical evaluation.

Physicochemical Profiling & Structural Dynamics

The pharmacological efficacy of 4-amino-N-(2,4-dimethylphenyl)benzamide is heavily dependent on its structural topography. To design effective formulation and delivery strategies, researchers must first understand its baseline physicochemical properties.

Quantitative Data Summary

The following table summarizes the core computed properties of the compound, which dictate its lipophilicity, membrane permeability, and receptor binding affinity:

| Property | Value | Source/Reference |

| Molecular Formula | C15H16N2O | PubChem[3] |

| Molecular Weight | 240.30 g/mol | PubChem[3] |

| Exact Mass | 240.12626 Da | PubChem[3] |

| XLogP3 (Lipophilicity) | 2.4 | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Rotatable Bonds | 2 | PubChem[3] |

Structure-Activity Relationship (SAR) Insights

The primary amine at the 4-position of the benzamide moiety is an absolute requirement for optimal antiepileptic activity, acting as a critical hydrogen bond donor within the receptor pocket[2]. Furthermore, the amide linker (CO-NH) bridging the two aromatic rings dictates the spatial orientation of the molecule.

Molecular modeling of structurally related phenytoinergic compounds reveals a fascinating conformational paradox: while X-ray crystallography often demonstrates a trans-configuration for the amide bond in the solid state, the energy barrier between the cis and trans forms is remarkably low (~3 kcal/mol)[4]. This suggests that upon entering the lipophilic environment of the NaV channel pore, the molecule readily adopts a cis-configuration. This conformational shift aligns its pharmacophore with classical antiepileptics like phenytoin, maximizing interaction with the S6 segments of domains I, III, and IV within the sodium channel[4][5].

Mechanistic Pathway: Voltage-Gated Sodium Channel (NaV) Modulation

Like its analogue ameltolide, 4-amino-N-(2,4-dimethylphenyl)benzamide exerts its anticonvulsant effects by interacting with central voltage-dependent sodium channels, specifically NaV1.2 and NaV1.3[4].

The compound exhibits state-dependent binding . It has a relatively low affinity for the resting (closed) state of the channel but binds with high affinity to the inactivated state[4]. By stabilizing the channel in its refractory period, the drug effectively acts as a low-pass filter—allowing normal, low-frequency action potentials to propagate while selectively dampening the high-frequency repetitive firing characteristic of an epileptic seizure[1][4].

Fig 1: State-dependent modulation of NaV channels by 4-amino-N-(2,4-dimethylphenyl)benzamide.

Preclinical Evaluation Workflows

To rigorously evaluate the pharmacodynamics and in vivo efficacy of 4-amino-N-(2,4-dimethylphenyl)benzamide, researchers must employ self-validating experimental workflows. The following protocols detail the critical steps and the underlying causality for each methodological choice.

Fig 2: Preclinical evaluation workflow for 4-amino-N-(2,4-dimethylphenyl)benzamide.

Protocol 3.1: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Objective: Quantify the IC50 of the compound for the inactivated state of NaV1.2/1.3 channels. Rationale: Because this compound exhibits state-dependent binding, a standard resting-state IC50 will drastically underestimate its potency. We must use a prolonged prepulse to drive a fraction of the channels into the fast-inactivated state before assessing the block.

-

Cell Preparation: Culture HEK293 cells stably expressing human NaV1.2 or NaV1.3. Plate on glass coverslips 24 hours prior to recording.

-

Solution Preparation:

-

Internal (Pipette): 105 mM CsF, 35 mM NaCl, 10 mM EGTA, 10 mM HEPES (pH 7.4). Causality: Cs+ blocks outward K+ currents, perfectly isolating the inward Na+ currents for accurate measurement.

-

External (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

-

-

Compound Application: Dissolve the compound in DMSO to a 10 mM stock, then dilute in the external solution to final concentrations (e.g., 1 µM to 300 µM). Ensure final DMSO concentration is <0.1% to prevent solvent-induced membrane instability.

-

Voltage Protocol (Steady-State Inactivation):

-

Hold cells at a hyperpolarized potential (-120 mV) to ensure all channels are in the resting state.

-

Apply a 500 ms prepulse to -60 mV. Causality: This prolonged depolarization is sufficient to drive ~50% of the channels into the inactivated state without opening them, exposing the high-affinity binding site to the drug.

-

Step to 0 mV for 20 ms to measure the remaining available (unblocked) peak transient Na+ current.

-

-

Data Analysis: Normalize the peak current in the presence of the drug to the baseline current. Fit the dose-response curve using the Hill equation to determine the IC50 for the inactivated state.

Protocol 3.2: In Vivo Anti-Maximal Electroshock (MES) Seizure Test

Objective: Determine the median effective dose (ED50) for preventing generalized tonic-clonic seizures in a murine model. Rationale: The MES test is the gold standard for identifying compounds that prevent seizure spread (phenytoin-like activity)[1][2]. Compounds that block NaV channels typically excel in this model while failing in chemoconvulsant (scPTZ) models.

-

Subject Preparation: Use adult male CF-1 mice (20-25 g). Fast for 12 hours prior to testing to ensure consistent intraperitoneal (i.p.) absorption.

-

Formulation & Administration: Formulate the compound in a vehicle suitable for lipophilic drugs (e.g., 30% PEG400 in saline). Administer i.p. at varying doses (e.g., 5, 10, 20, 40 mg/kg). Causality: The XLogP3 of 2.4 indicates poor aqueous solubility[3]; PEG400 ensures the drug remains in solution for rapid systemic absorption.

-

Time-to-Peak Effect (TPE): Conduct a preliminary time-course study (15, 30, 60, 120 mins post-dose) to establish the TPE. Use the TPE for all subsequent ED50 determinations to standardize the assay.

-

Electroshock Application: Apply a 60 Hz alternating current of 50 mA for 0.2 seconds via corneal electrodes. Causality: Corneal application ensures the current passes directly through the brain, reliably inducing a maximal seizure characterized by hindlimb tonic extension (HLTE). Prior to application, place a drop of 0.9% saline on the eyes to ensure adequate electrical contact and prevent corneal burns.

-

Endpoint Evaluation: Observe the animal immediately post-shock. Protection is defined as the complete abolition of the HLTE component (hindlimbs do not extend fully >90 degrees from the torso).

-

Toxicity Screen (Rotarod): Concurrently test animals on a rotarod (6 rpm) for 1 minute. The inability to maintain equilibrium indicates neurological deficit, establishing the median toxic dose (TD50). Calculate the Protective Index (PI = TD50/ED50) to evaluate the therapeutic window[2].

References

- PubChem. "4-amino-N-(2,4-dimethylphenyl)

- Benchchem. "4-amino-N-(2,4-dimethylphenyl)benzamide"

- ResearchGate.

- MDPI. "QSAR Study and Molecular Design of Open-Chain Enaminones as Anticonvulsant Agents"

- ACS Publications. "Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore" Journal of Medicinal Chemistry.

Sources

Comprehensive Synthesis and Mechanistic Pathway of 4-Amino-N-(2,4-dimethylphenyl)benzamide

An in-depth technical whitepaper on the chemical synthesis of 4-amino-N-(2,4-dimethylphenyl)benzamide, detailing the mechanistic rationale, step-by-step self-validating protocols, and analytical standards.

Executive Summary

4-Amino-N-(2,4-dimethylphenyl)benzamide (CAS: 97042-49-4) is a specialized benzamide derivative of significant interest in medicinal chemistry and neuropharmacology[1][2]. As a structural analog of Ameltolide (the 2,6-dimethylphenyl variant), this compound serves as a critical scaffold for elucidating structure-activity relationships (SAR) in the development of novel anticonvulsant agents[1][3].

Synthesizing this molecule requires strict control over chemoselectivity to ensure high yields and prevent the over-reduction of the central amide linkage. This whitepaper outlines a highly efficient, field-proven two-step synthetic pathway: an initial nucleophilic acyl substitution followed by a chemoselective catalytic transfer hydrogenation.

Retrosynthetic Strategy & Mechanistic Causality

The target molecule features a central amide bond connecting an aniline derivative and a substituted benzene ring. Disconnection of this amide bond reveals two commercially available, stable precursors: 2,4-dimethylaniline and 4-nitrobenzoyl chloride [4].

The forward synthesis is executed in two highly controlled phases:

-

N-Acylation (Amide Coupling): The formation of the amide bond using a nitro-protected benzoyl chloride.

-

Nitro Reduction: The chemoselective reduction of the nitro group to a primary amine.

Figure 1: Two-step synthetic workflow for 4-amino-N-(2,4-dimethylphenyl)benzamide.

Step-by-Step Experimental Protocols

Phase 1: Nucleophilic Acyl Substitution (Amide Bond Formation)

Mechanistic Causality: The reaction between the nucleophilic amine (2,4-dimethylaniline) and the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride generates hydrochloric acid (HCl) as a byproduct[4]. If left unneutralized, this HCl will protonate the 2,4-dimethylaniline, converting it into a non-nucleophilic anilinium salt and stalling the reaction. Triethylamine (TEA) is introduced as an acid scavenger to drive the reaction to completion. Dichloromethane (DCM) is utilized as an aprotic solvent to stabilize the tetrahedral intermediate without competing as a nucleophile.

Protocol:

-

Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve 2,4-dimethylaniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM (0.2 M concentration).

-

Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling mitigates the exothermic nature of the acyl substitution, preventing the formation of di-acylated side products.

-

Addition: Dissolve 4-nitrobenzoyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes via an addition funnel.

-

Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: NaHCO₃ hydrolyzes any unreacted acid chloride into water-soluble carboxylate salts and neutralizes residual TEA-HCl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from ethanol to yield pure N-(2,4-dimethylphenyl)-4-nitrobenzamide .

Self-Validating IPC (In-Process Control): Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The disappearance of the highly mobile 2,4-dimethylaniline spot and the appearance of a UV-active, lower-Rf product spot confirms conversion.

Phase 2: Chemoselective Nitro Reduction via Transfer Hydrogenation

Mechanistic Causality: While standard catalytic hydrogenation using H₂ gas is common, it requires specialized high-pressure vessels. Catalytic transfer hydrogenation using cyclohexene as a hydrogen donor is a safer, highly chemoselective alternative that prevents the cleavage of the newly formed amide bond[5][6]. Cyclohexene undergoes dehydrogenation on the Palladium surface to form benzene, releasing hydrogen equivalents that cleanly reduce the nitro group to a primary amine[6].

Figure 2: Mechanistic logic of Pd/C catalyzed transfer hydrogenation using cyclohexene.

Protocol:

-

Preparation: Suspend the purified N-(2,4-dimethylphenyl)-4-nitrobenzamide (1.0 equiv) in 2-propanol (0.1 M concentration) in a round-bottom flask equipped with a reflux condenser.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 mol% relative to the substrate). Caution: Pd/C can ignite volatile solvents; add under a blanket of nitrogen.

-

Donor Addition: Add cyclohexene (10.0 equiv) to the suspension[5][6].

-

Reflux: Heat the mixture to reflux (approx. 80–85 °C) and stir vigorously for 4–8 hours.

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad thoroughly with hot methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid from 95% ethanol to afford the target 4-amino-N-(2,4-dimethylphenyl)benzamide .

Self-Validating IPC (In-Process Control): The reaction mixture will transition from a pale yellow suspension (characteristic of nitroaromatics) to a colorless or slightly tan solution. TLC (DCM/MeOH 95:5) will show a shift to a highly polar, ninhydrin-positive spot (primary amine).

Quantitative Data & Yield Analysis

The following table summarizes the optimized stoichiometric ratios and expected yields for a standard 10 mmol scale synthesis.

| Reaction Phase | Reagent / Substrate | Equivalents | Amount | Role | Expected Yield |

| Phase 1: N-Acylation | 2,4-Dimethylaniline | 1.0 eq | 10.0 mmol | Nucleophile | 85 - 92% |

| 4-Nitrobenzoyl chloride | 1.1 eq | 11.0 mmol | Electrophile | ||

| Triethylamine (TEA) | 1.5 eq | 15.0 mmol | Acid Scavenger | ||

| Phase 2: Reduction | Nitrobenzamide Intermediate | 1.0 eq | ~8.5 mmol | Substrate | 75 - 82% |

| Cyclohexene | 10.0 eq | 85.0 mmol | Hydrogen Donor | ||

| 10% Pd/C | 0.1 eq | 0.85 mmol | Catalyst |

Analytical Validation Standards

To ensure scientific integrity and confirm the success of the synthesis, the final product must be validated against the following spectroscopic benchmarks[5]:

-

Infrared Spectroscopy (IR, KBr pellet): Look for the appearance of a distinct double absorption band at ~3400 cm⁻¹ and ~3300 cm⁻¹ , corresponding to the primary amine (-NH₂) N-H stretching vibrations. The amide carbonyl (C=O) stretch should be visible at ~1650 cm⁻¹ . The disappearance of the strong asymmetric NO₂ stretch at ~1530 cm⁻¹ confirms complete reduction.

-

Mass Spectrometry (ESI-MS): The expected molecular weight is 240.30 g/mol [2]. The mass spectrum should display a dominant pseudomolecular ion peak at m/z = 241.1[M+H]⁺ .

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 9.40 ppm (s, 1H): Amide N-H proton.

-

δ 7.75 - 6.50 ppm (m, 7H): Aromatic protons from both the benzamide and dimethylphenyl rings.

-

δ 5.65 ppm (br s, 2H): Primary amine (-NH₂) protons (exchangeable with D₂O).

-

δ 2.25 ppm (s, 3H) & δ 2.15 ppm (s, 3H): Methyl protons on the 2,4-dimethylphenyl ring.

-

References

-

4-amino-N-(2,4-dimethylphenyl)benzamide | CID 835597 Source: PubChem (National Institutes of Health) URL:[Link]

-

Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents Source: PubMed Central (PMC) URL:[Link]

-

Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide Source: Université catholique de Louvain (UCLouvain) URL:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 835597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. n-(2,4-Dimethylphenyl)-4-nitrobenzamide | 5362-16-3 | Benchchem [benchchem.com]

- 5. Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. farm.ucl.ac.be [farm.ucl.ac.be]

pharmacokinetics of 4-amino-N-(2,4-dimethylphenyl)benzamide in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 4-amino-N-(2,4-dimethylphenyl)benzamide

This guide provides a comprehensive framework for the in vitro pharmacokinetic characterization of the novel compound 4-amino-N-(2,4-dimethylphenyl)benzamide. Designed for researchers and drug development professionals, this document outlines the essential experimental workflows and the scientific rationale underpinning each step. By following these protocols, research teams can generate a robust data package to inform critical decisions in the drug discovery and development cascade.

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties, leading to wasted resources and time. Early, robust in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just a screening step, but a foundational pillar of a successful drug development program.

This guide focuses on 4-amino-N-(2,4-dimethylphenyl)benzamide, a molecule with a chemical structure suggestive of potential biological activity. However, its efficacy in vivo will be critically dependent on its ability to reach and maintain therapeutic concentrations at the target site. The in vitro assays detailed herein are designed to build a comprehensive profile of this compound's likely pharmacokinetic behavior, identifying potential liabilities and guiding further optimization efforts.

Foundational Physicochemical Properties

Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of 4-amino-N-(2,4-dimethylphenyl)benzamide is essential. These properties often govern its behavior in biological systems.

Aqueous Solubility

A compound must be in solution to be absorbed. Poor aqueous solubility can be a major impediment to oral bioavailability.

Experimental Protocol: Thermodynamic Solubility Assay

-

Prepare a stock solution of 4-amino-N-(2,4-dimethylphenyl)benzamide in a suitable organic solvent (e.g., DMSO).

-

Add an excess of the compound to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4) to mimic physiological conditions.

-

Equilibrate the samples for 24 hours at room temperature with constant agitation to ensure saturation.

-

Filter the samples to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as LC-MS/MS.

Table 1: Representative Solubility Data Interpretation

| pH | Solubility (µg/mL) | Interpretation |

| 5.0 | > 100 | High solubility in acidic environments (e.g., stomach). |

| 7.4 | 10 | Moderate solubility at physiological pH; may require formulation strategies. |

Lipophilicity (LogD)

The octanol-water distribution coefficient (LogD) at a given pH is a critical determinant of a compound's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for LogD7.4

-

Prepare a solution of 4-amino-N-(2,4-dimethylphenyl)benzamide in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

-

Agitate the mixture vigorously to allow for partitioning between the two phases.

-

Centrifuge to separate the layers.

-

Carefully collect aliquots from both the n-octanol and the aqueous (PBS) layers.

-

Quantify the concentration of the compound in each phase using LC-MS/MS.

-

Calculate LogD7.4 as the logarithm of the ratio of the concentration in n-octanol to the concentration in PBS.

Metabolic Stability Assessment

The metabolic fate of a drug candidate is a primary determinant of its half-life and potential for drug-drug interactions. These assays evaluate the susceptibility of 4-amino-N-(2,4-dimethylphenyl)benzamide to enzymatic degradation.

Hepatic Microsomal Stability

Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Experimental Workflow: Microsomal Stability Assay

Caption: Workflow for the hepatic microsomal stability assay.

Detailed Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing liver microsomes (e.g., from human, rat, or mouse) in phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C.

-

Initiation: Add 4-amino-N-(2,4-dimethylphenyl)benzamide to the mixture (final concentration typically 1 µM).

-

Start Reaction: Initiate the metabolic reaction by adding the cofactor NADPH.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) to stop the reaction.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Table 2: Interpreting Metabolic Stability Data

| In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Predicted In Vivo Clearance |

| > 60 | < 12 | Low |

| 15 - 60 | 12 - 46 | Moderate |

| < 15 | > 46 | High |

Cytochrome P450 (CYP) Inhibition

Assessing the potential of 4-amino-N-(2,4-dimethylphenyl)benzamide to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is crucial for predicting drug-drug interaction risks.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

-

System: Use recombinant human CYP enzymes or human liver microsomes.

-

Substrate: Select a specific fluorogenic substrate for each CYP isoform being tested.

-

Incubation: Incubate the enzyme, substrate, and various concentrations of 4-amino-N-(2,4-dimethylphenyl)benzamide.

-

Detection: Measure the rate of formation of the fluorescent metabolite over time using a plate reader.

-

Analysis: Compare the rate of metabolite formation in the presence of the test compound to a vehicle control. Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.

Permeability and Efflux Assessment

The ability of a compound to pass through the intestinal epithelium is a key determinant of its oral absorption.

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer of enterocytes that serves as an excellent in vitro model of the intestinal barrier.

Diagram: Caco-2 Bidirectional Permeability Assay

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Experimental Protocol:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent, differentiated monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

-

A to B Permeability (Absorption): Add 4-amino-N-(2,4-dimethylphenyl)benzamide to the apical (A) side (donor compartment) and measure its appearance on the basolateral (B) side (receiver compartment) over time.

-

B to A Permeability (Efflux): Add the compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

-

Analysis: Quantify the compound concentration in the receiver compartments at various time points using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.

-

Efflux Ratio (ER): Calculate the ER as the ratio of Papp (B to A) / Papp (A to B). An ER > 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).

Table 3: Caco-2 Permeability Classification

| Papp (A->B) (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |

| < 1 | - | Low |

| 1 - 10 | < 2 | Moderate |

| > 10 | < 2 | High |

| Any | > 2 | High (but subject to efflux) |

Plasma Protein Binding

The extent to which a compound binds to plasma proteins, such as albumin, influences its distribution and the fraction available to exert a pharmacological effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

-

Apparatus: Use a RED device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

-

Procedure: Add plasma containing 4-amino-N-(2,4-dimethylphenyl)benzamide to one chamber and buffer to the other.

-

Equilibration: Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours). At equilibrium, the concentration of the unbound compound will be the same in both chambers.

-

Analysis: Measure the total concentration of the compound in the plasma chamber and the concentration in the buffer chamber (which represents the unbound concentration) using LC-MS/MS.

-

Calculation: Calculate the fraction unbound (fu) and the percentage of protein binding.

Conclusion and Integrated Perspective

The in vitro pharmacokinetic profile of 4-amino-N-(2,4-dimethylphenyl)benzamide generated through these assays provides a holistic, albeit preliminary, understanding of its potential ADME properties. By integrating the data from solubility, metabolic stability, permeability, and plasma protein binding studies, a clear picture emerges. For instance, a compound with high permeability but high metabolic clearance may be a candidate for formulation strategies that bypass first-pass metabolism. Conversely, a highly soluble and stable compound with poor permeability may require structural modifications to enhance its absorption. This early, data-driven approach is fundamental to navigating the complexities of drug development and increasing the probability of success.

References

-

Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

-

U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 models. Nature Protocols, 2(9), 2111–2119. [Link]

-

Waters, N. J., & Jones, R. (2011). A practical guide to the use of equilibrium dialysis for the measurement of plasma protein binding. Bioanalysis, 3(3), 329–336. [Link]

Pharmacological and Mechanistic Profiling of 4-Amino-N-(2,4-dimethylphenyl)benzamide Derivatives

Executive Summary

The development of novel anticonvulsant therapeutics requires precise modulation of neuronal excitability without inducing broad central nervous system (CNS) depression. 4-amino-N-(2,4-dimethylphenyl)benzamide (PubChem CID: 835597) [1] and its structural derivatives represent a highly specialized class of phenytoinergic compounds. Originating from the structural optimization of ameltolide (the 2,6-dimethylphenyl analog), these derivatives exhibit potent anticonvulsant activity by selectively targeting voltage-gated sodium channels (NaV) [2].

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols required to evaluate the biological activity of 4-amino-N-(2,4-dimethylphenyl)benzamide derivatives in preclinical drug development.

Structure-Activity Relationship (SAR) Dynamics

The biological activity of amino-substituted benzamides is exquisitely sensitive to the spatial orientation and electronic properties of their core scaffold [3].

-

The 4-Amino Group: The presence of the primary amine at the para position of the benzamide ring is a non-negotiable pharmacophore element. It facilitates critical hydrogen bonding with the receptor site within the NaV channel pore.

-

The Dimethylphenyl Moiety: The positioning of methyl groups on the aniline ring dictates the compound's lipophilicity and steric profile. While the 2,6-dimethyl configuration (ameltolide) provides high potency, shifting to a 2,4-dimethyl configuration alters the dihedral angle of the central amide bond.

-

The Cis/Trans Paradox: X-ray crystallography reveals that ameltolide-like compounds exist in a trans-configuration in their solid state. However, semiempirical quantum mechanics and molecular modeling (e.g., AM1, PM3) demonstrate that the cis and trans forms have a negligible energy difference ( ΔE≈3 kcal/mol). Causality dictates that to share a pharmacophore with classical antiepileptics like phenytoin, these benzamide derivatives must undergo a conformational shift to bind their biological target in the cis-configuration [3].

Mechanism of Action: Voltage-Gated Sodium Channel Modulation

Unlike traditional GABAergic sedatives, 4-amino-N-(2,4-dimethylphenyl)benzamide derivatives exert their biological activity by stabilizing the inactivated state of voltage-dependent sodium channels in central neurons [4].

During high-frequency neuronal firing (such as during a seizure), NaV channels rapidly cycle between resting, open, and inactivated states. Benzamide derivatives bind preferentially to the channel when it is in the inactivated conformation. By stabilizing this state, the drug prolongs the refractory period of the neuron, preventing the propagation of sustained, high-frequency action potentials without disrupting normal, low-frequency physiological signaling.

Fig 1. Voltage-gated sodium channel stabilization by benzamide derivatives.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating experimental systems. A single assay is insufficient; researchers must pair target-specific in vitro binding with phenotypically distinct in vivo models.

Protocol 1: In Vitro Target Validation via Batrachotoxin Displacement

Causality: Batrachotoxin binds to Site 2 on the NaV channel α -subunit, locking it open. Phenytoinergic benzamides allosterically stabilize the inactivated state, which physically displaces batrachotoxin. Measuring this displacement provides direct proof of target engagement independent of pharmacokinetics [4].

Step-by-Step Methodology:

-

Synaptosome Preparation: Isolate rat brain synaptosomes via sucrose density gradient centrifugation to preserve native NaV channel conformations.

-

Radioligand Incubation: Incubate synaptosomes with 10 nM [3H] -batrachotoxinin-A-20 α -benzoate in a HEPES-buffered medium at 37°C for 30 minutes.

-

Derivative Introduction: Introduce the 4-amino-N-(2,4-dimethylphenyl)benzamide derivative at varying concentrations ( 0.01μM to 100μM ).

-

Filtration & Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Wash with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Quantify the remaining bound radioactivity. Calculate the IC50 (concentration inhibiting 50% of batrachotoxin binding). An IC50<1.0μM validates high-affinity NaV engagement.

Protocol 2: In Vivo Efficacy via Orthogonal Seizure Models

Causality: To prove that the in vivo efficacy is driven by NaV blockade and not off-target sedation, compounds must be tested in two opposing models. The Maximal Electroshock Seizure (MES) test induces tonic hindlimb extension, which is highly sensitive to NaV blockers. Conversely, the subcutaneous Pentylenetetrazol (scPTZ) test induces clonic seizures driven by GABAergic antagonism. A successful benzamide derivative will block MES but fail to block scPTZ, self-validating its selective mechanism [5].

Step-by-Step Methodology:

-

Dosing: Administer the derivative intraperitoneally (IP) or orally to adult male mice (n=10 per dose group).

-

MES Testing (Positive Screen): 30 minutes post-administration, apply an alternating current (50 mA, 60 Hz, 0.2 seconds) via corneal electrodes. Record the presence or absence of tonic hindlimb extension.

-

scPTZ Testing (Negative Screen): In a separate cohort, inject 85 mg/kg of pentylenetetrazol subcutaneously. Observe for 30 minutes for the onset of clonic spasms.

-

Toxicity Screen (Rotorod Test): Evaluate neurotoxicity by placing mice on a rotating rod (6 rpm). Failure to maintain balance indicates motor impairment ( TD50 ).

Fig 2. Self-validating screening workflow for anticonvulsant benzamides.

Quantitative Efficacy and Toxicity Profiling

The therapeutic viability of a compound is defined by its Protective Index (PI), calculated as the ratio of the toxic dose ( TD50 ) to the effective dose ( ED50 ). Derivatives of the dimethylphenylbenzamide class demonstrate highly favorable therapeutic windows compared to legacy drugs like phenytoin [5].

Table 1: Comparative Anticonvulsant Efficacy and Toxicity (Mice, IP Administration)

| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Primary Target |

| 4A-2M4A-PB * | 15.4 | 163.0 | 10.7 | NaV |

| Ameltolide | < 10.0 | > 100.0 | > 10.0 | NaV |

| Phenytoin | 9.5 | 65.0 | 6.8 | NaV |

*4A-2M4A-PB (4-amino-(2-methyl-4-aminophenyl)benzamide) is a closely related structural analog demonstrating how amino-substitutions on the phenyl ring maintain high MES efficacy while minimizing motor toxicity.

References

-

PubChem Compound Summary for CID 835597, 4-amino-N-(2,4-dimethylphenyl)benzamide Source: National Center for Biotechnology Information (NIH) URL:[Link]

-

Structure–activity relationship of phenytoinergic antiepileptic drugs related to ameltolide Source: ResearchGate URL:[Link]

-

Synthesis and Anticonvulsant and Neurotoxic Properties of Substituted N-Phenyl Derivatives of the Phthalimide Pharmacophore Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats Source: PubMed (NIH) URL:[Link]

Sources

- 1. 4-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 835597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-amino-N-(2,4-dimethylphenyl)benzamide|High Purity [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: State-Dependent Inhibition of Voltage-Gated Sodium Channels by 4-amino-N-(2,4-dimethylphenyl)benzamide

Target Audience: Researchers, electrophysiologists, and drug development professionals. Application: High-throughput screening and biophysical characterization of anticonvulsant hit compounds.

Executive Summary & Mechanistic Rationale

4-amino-N-(2,4-dimethylphenyl)benzamide (CAS: 97042-49-4) is a potent, synthetic small molecule belonging to the 4-amino-N-(alkylphenyl)benzamide class[1]. As a structural isomer of the well-characterized anticonvulsant ameltolide, this compound exerts its primary pharmacological effect by modulating voltage-gated sodium channels (VGSCs / Nav)[2].

The Causality of State-Dependent Blockade

To effectively treat hyperexcitability disorders (e.g., epilepsy, neuropathic pain) without disrupting normal basal neurotransmission, a therapeutic molecule must differentiate between normal and pathological action potential firing. 4-amino-N-(2,4-dimethylphenyl)benzamide achieves this via state-dependent blockade .

Molecular dynamics and docking studies reveal that the benzamide moiety, existing predominantly in a trans-configuration, interacts with the inner pore of the sodium channel (specifically residues within the S6 segments of domains I, III, and IV)[3][4]. The compound binds with low affinity to the channel's resting (closed) state ( Kr ) but exhibits a highly stabilized, high-affinity interaction with the inactivated state ( Ki )[5]. Consequently, high-frequency firing—which drives a larger fraction of channels into the inactivated state—exponentially increases the compound's inhibitory potency.

State-dependent Nav channel blockade by 4-amino-N-(2,4-dimethylphenyl)benzamide.

A Self-Validating Experimental Workflow

To ensure absolute data trustworthiness, this protocol establishes a two-tiered self-validating loop .

-

Tier 1 (High-Throughput FLIPR): Confirms the compound's ability to inhibit macroscopic sodium flux in a physiological cellular environment. Because fluorescence artifacts can yield false positives, all hits must trigger Tier 2.

-

Tier 2 (Automated Patch-Clamp): Provides absolute biophysical resolution, isolating the Nav current from background noise and calculating the exact Ki/Kr ratio to confirm the mechanism of action.

Two-tiered self-validating workflow for Nav channel inhibitor characterization.

Cell Culture & Preparation

Model System: HEK293 cells stably expressing human Nav1.2 (hNav1.2). HEK293 cells are chosen because they lack significant endogenous sodium currents, providing a clean electrophysiological background.

Reagents & Media:

-

Growth Media: DMEM (High Glucose), 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 500 µg/mL G418 (for selection maintenance).

-

Passaging: 0.05% Trypsin-EDTA. Cells should be passaged at 70-80% confluency to prevent the downregulation of channel expression associated with overgrowth.

Seeding Protocols:

-

For FLIPR: Seed cells at 10,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate for 24 hours at 37°C, 5% CO₂.

-

For Patch-Clamp: Seed cells at low density (approx. 20-30% confluency) on glass coverslips or automated patch-clamp chips 12-24 hours prior to recording to ensure single, isolated cells.

Tier 1: FLIPR Membrane Potential Assay Protocol

The Causality of the Assay Design: Because Nav channels inactivate within milliseconds, capturing steady-state inhibition in a standard fluorescence plate reader is biophysically impossible without pharmacological intervention[5]. We overcome this by utilizing Veratridine , a lipid-soluble alkaloid neurotoxin. Veratridine binds to the Nav channel and completely abolishes fast inactivation, locking the channel in an open conformation[6]. This drives a continuous influx of Na+, resulting in a sustained membrane depolarization that is easily quantified by the FLIPR Membrane Potential (FMP) dye[5]. The addition of 4-amino-N-(2,4-dimethylphenyl)benzamide will dose-dependently block this continuous current, reducing the fluorescent signal.

Step-by-Step Methodology:

-

Dye Loading: Remove culture media from the 384-well plate. Add 20 µL/well of FMP Blue Dye (Molecular Devices) reconstituted in standard assay buffer (137 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4)[6].

-

Incubation: Incubate the plate in the dark at 37°C for 30 minutes to allow dye equilibration across the lipid bilayer.

-

Compound Addition: Using an automated liquid handler, add 10 µL of 4-amino-N-(2,4-dimethylphenyl)benzamide (prepared in a 10-point dose-response curve, 0.1% DMSO final). Include 1 µM Tetrodotoxin (TTX) as a positive control for 100% block, and 0.1% DMSO as the negative vehicle control. Incubate for 15 minutes.

-

Stimulation & Reading: Transfer the plate to the FLIPR Tetra instrument. Record baseline fluorescence for 10 seconds. Inject 10 µL of Veratridine (final concentration 30 µM) to open the channels[7].

-

Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the area under the curve (AUC) or Max-Min fluorescence to determine the IC50.

Tier 2: Automated Patch-Clamp Electrophysiology

The Causality of the Assay Design: To separate the resting-state binding affinity ( Kr ) from the inactivated-state binding affinity ( Ki ), we employ a state-dependent voltage protocol[5]. At a hyperpolarized holding potential of -110 mV, the vast majority of Nav channels reside in the closed, resting state[8]. Conversely, holding the membrane at a depolarized potential of -70 mV for 8 seconds drives a specific fraction of the channels into the steady-state inactivated conformation[9]. Because 4-amino-N-(2,4-dimethylphenyl)benzamide selectively stabilizes the inactivated state, the apparent IC50 will be significantly lower (more potent) under the -70 mV protocol.

Step-by-Step Methodology:

-

Solution Preparation:

-

Extracellular Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4 (adjusted with NaOH).

-

Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3 (adjusted with CsOH). Note: CsF is critical as Cesium blocks endogenous K+ currents, and Fluoride facilitates high-resistance seal formation.

-

-

Cell Capture & Whole-Cell Configuration: Load the cell suspension onto the automated patch-clamp platform (e.g., QPatch or SyncroPatch). Apply suction to form a Giga-ohm seal (>1 GΩ), followed by a brief pressure pulse to rupture the membrane and achieve the whole-cell configuration.

-

Resting State Protocol ( Kr ):

-

Hold the cell at -110 mV .

-

Apply a 20 ms test pulse to 0 mV every 10 seconds.

-

Perfuse the compound and measure the reduction in peak inward sodium current.

-

-

Inactivated State Protocol ( Ki ):

-

Apply an 8-second pre-pulse to -70 mV (to induce steady-state inactivation).

-

Apply a brief 2 ms recovery step to -110 mV (to recover unbound channels from fast inactivation).

-

Apply a 20 ms test pulse to 0 mV.

-

Perfuse the compound and measure the reduction in peak current.

-

Quantitative Data Presentation

The following table summarizes the expected pharmacological parameters for 4-amino-N-(2,4-dimethylphenyl)benzamide, demonstrating the required validation metrics for a successful assay run.

| Parameter | Assay Modality | Expected Value Range | Mechanistic Significance |

| FLIPR IC50 | FLIPR Membrane Potential | 1.5 - 5.0 µM | High-throughput indicator of use-dependent block against veratridine-induced opening. |

| Kr (Resting Affinity) | Patch-Clamp (Vhold = -110 mV) | > 50.0 µM | Low affinity for the resting state ensures normal action potentials are spared, minimizing off-target neurotoxicity. |

| Ki (Inactivated Affinity) | Patch-Clamp (Vhold = -70 mV) | 0.5 - 2.0 µM | High affinity for the inactivated state selectively dampens high-frequency, pathological firing. |

| Z'-Factor | FLIPR Membrane Potential | > 0.65 | Validates assay robustness, signal-to-noise ratio, and suitability for HTS campaigns. |

References

-

National Center for Biotechnology Information (NCBI). "4-amino-N-(2,4-dimethylphenyl)benzamide | CID 835597". PubChem Database. URL:[Link]

-

Iman, M., et al. "Molecular docking analysis and molecular dynamics simulation study of ameltolide analogous as a sodium channel blocker." ResearchGate. URL:[Link]

-

Molecular Devices. "NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits". Application Notes. URL:[Link]

-

Felix, J.P., et al. "State-dependent compound inhibition of Nav1.2 sodium channels using the FLIPR Vm dye". PubMed / Journal of Biomolecular Screening. URL:[Link]

Sources

- 1. 4-amino-N-(2,4-dimethylphenyl)benzamide|High Purity [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. State-dependent compound inhibition of Nav1.2 sodium channels using the FLIPR Vm dye: on-target and off-target effects of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]

- 7. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]

- 8. Frontiers | Voltage-Gated Sodium Channels in Neocortical Pyramidal Neurons Display Cole-Moore Activation Kinetics [frontiersin.org]

- 9. Activation and Inactivation of the Voltage-Gated Sodium Channel: Role of Segment S5 Revealed by a Novel Hyperkalaemic Periodic Paralysis Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure: Reconstitution and Dilution of 4-amino-N-(2,4-dimethylphenyl)benzamide for Preclinical Assays

Introduction & Scientific Rationale

4-amino-N-(2,4-dimethylphenyl)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry. It belongs to a well-characterized class of 4-amino-N-(alkylphenyl)benzamides, structurally related to the anticonvulsant ameltolide . Compounds in this class exert their pharmacological effects primarily by modulating neuronal voltage-gated sodium channels (NaV), thereby stabilizing neuronal membranes and mitigating hyperexcitability .

Due to the compound's lipophilic nature, improper dilution can lead to rapid micro-precipitation in aqueous assay buffers. This Application Note provides a self-validating, step-by-step protocol for the preparation of master stocks and working solutions to ensure solubility, stability, and reproducibility in both in vitro electrophysiology and in vivo pharmacokinetic models.

Physicochemical Properties

Understanding the physicochemical profile of the compound is the first step in designing a robust dilution protocol. The high XLogP3 value dictates the necessity of an organic solvent for initial dissolution .

| Property | Value |

| Chemical Name | 4-amino-N-(2,4-dimethylphenyl)benzamide |

| CAS Number | 97042-49-4 |

| Molecular Formula | C15H16N2O |

| Molecular Weight | 240.30 g/mol |

| XLogP3 (Lipophilicity) | 2.4 |

| Primary Solvent | 100% Anhydrous DMSO |

| Aqueous Solubility | Poor (Requires vehicle for biological assays) |

Materials and Reagents

-

Compound: 4-amino-N-(2,4-dimethylphenyl)benzamide powder (≥98% purity).

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade.

-

Diluent: Aqueous Buffer (e.g., PBS, Artificial Cerebrospinal Fluid [ACSF], or cell culture media).

-

Consumables: Low-protein binding amber microcentrifuge tubes, sterile low-retention pipette tips.

-

Equipment: Analytical microbalance, vortex mixer, and bath sonicator.

Dilution Workflow

Workflow for the reconstitution and serial dilution of 4-amino-N-(2,4-dimethylphenyl)benzamide.

Step-by-Step Methodology

Phase 1: Preparation of 10 mM Master Stock

-

Equilibration: Allow the lyophilized powder to equilibrate to room temperature inside a desiccator for 30 minutes to prevent moisture condensation, which can degrade the compound.

-

Weighing: Using an analytical microbalance, weigh the required mass. To prepare 1.0 mL of a 10 mM master stock, weigh exactly 2.40 mg of the compound.

-

Dissolution: Add 1.0 mL of 100% anhydrous DMSO. Vortex vigorously for 30–60 seconds. If the solution is not completely clear, place the tube in a room-temperature bath sonicator for 5 minutes.

-

Storage: Aliquot the master stock into amber microcentrifuge tubes (e.g., 50 µL per tube). Store immediately at -80°C.

Phase 2: Intermediate Dilutions

-

Thawing: Thaw a single aliquot of the 10 mM master stock on ice.

-

Serial Dilution: Perform all intermediate serial dilutions (e.g., 1 mM, 100 µM) in 100% DMSO . Do not introduce aqueous buffers at this stage.

Phase 3: Final Working Solution Formulation

-

Aqueous Introduction: Dilute the intermediate DMSO stock into the final aqueous assay buffer (e.g., ACSF or media) at a minimum ratio of 1:1000.

-

Mixing Technique: Add the DMSO stock dropwise to the aqueous buffer while vortexing continuously.

-

Immediate Use: Use the working solution immediately for assays to prevent gradual compound settling or binding to plasticware surfaces.

Mechanistic Insights & Causality (E-E-A-T)

As an Application Scientist, it is critical to understand why these specific steps are mandated rather than just following them blindly:

-

Solvent Causality & The "Solvent Shock" Phenomenon: With an XLogP3 of 2.4, this benzamide derivative is moderately lipophilic . If a highly concentrated DMSO stock is injected directly into an aqueous buffer, the rapid change in solvent polarity causes "solvent shock," forcing the lipophilic molecules to aggregate into colloidal micro-precipitates. Performing intermediate serial dilutions in DMSO ensures that when the final aqueous dilution is made, the compound is instantly dispersed at a concentration well below its aqueous solubility limit.

-

Strict DMSO Thresholds: Because ameltolide analogs are evaluated for their interaction with neuronal voltage-dependent sodium channels , maintaining the final DMSO concentration at ≤ 0.1% (v/v) is non-negotiable. Higher concentrations of DMSO alter cell membrane fluidity and can cause artifactual shifts in ion channel gating kinetics, leading to false-positive electrophysiological data.

-

Protection from Photo-oxidation: Aminobenzamides contain electron-rich primary amine groups that are susceptible to photo-oxidation over time. The mandatory use of amber tubes prevents UV-induced degradation, ensuring the structural integrity of the pharmacophore.

Quality Control & Validation

To ensure this protocol acts as a self-validating system, perform the following quality control checks before initiating your assay:

-

Visual Tyndall Effect Check: Hold the final working solution against a dark background in a clear glass vial. Illuminate the solution laterally with a laser pointer. A visible beam path (light scattering) indicates the presence of colloidal micro-precipitates, meaning the dilution failed and must be repeated. A perfectly clear solution validates successful solvation.

-

Analytical Verification: For critical in vivo dosing or rigorous IC50 determinations, verify the final concentration of the formulated working solution using LC-MS/MS against a standard curve prepared in a matching matrix.

References

-

Title: Anticonvulsant activity and interactions with neuronal voltage-dependent sodium channel of analogues of ameltolide Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]

-

Title: 4-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 835597 Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats Source: Pharmacology & Toxicology (PubMed) URL: [Link]

Application Notes and Protocols for 4-amino-N-(2,4-dimethylphenyl)benzamide: A Putative Chemical Probe

Introduction: Unlocking New Biological Insights with a Versatile Benzamide Scaffold

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and chemical probes. Its synthetic tractability and ability to form key hydrogen bonding interactions have made it a cornerstone of drug discovery. Within this broad class, 4-amino-N-(2,4-dimethylphenyl)benzamide represents a molecule of significant research interest. While its direct biological targets are still under active investigation, its structural analogs, such as Ameltolide, have demonstrated potent anticonvulsant properties through mechanisms distinct from traditional therapies.[1] This suggests that 4-amino-N-(2,4-dimethylphenyl)benzamide and its derivatives could serve as valuable chemical probes for exploring novel neurological pathways and other biological processes.

A chemical probe is a small molecule that is potent and selective for a specific biological target or a small number of targets.[2] High-quality probes are essential tools for interrogating protein function in cellular and organismal contexts, validating new drug targets, and elucidating complex signaling pathways.[3][4] This guide provides a comprehensive framework for researchers aiming to characterize and utilize 4-amino-N-(2,4-dimethylphenyl)benzamide as a chemical probe. We will detail protocols for target identification, validation, and cellular application, emphasizing the principles of scientific rigor and reproducibility.

Hypothesized Biological Applications and Rationale

Based on the activities of structurally related benzamides, we can postulate several promising avenues of research for 4-amino-N-(2,4-dimethylphenyl)benzamide:

-

Neuroscience: Given that the parent class of 4-amino-N-(alkylphenyl)benzamides exhibits anticonvulsant activity, this probe could be instrumental in identifying novel ion channels, receptors, or enzymes involved in neuronal excitability.[1][5] Its distinct mechanism of action makes it a particularly valuable tool for exploring pathways beyond the scope of current antiepileptic drugs.[1]

-

Oncology: Numerous benzamide derivatives have been explored as anti-cancer agents, with mechanisms including the inhibition of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).[6][7][8][9] The unique substitution pattern of 4-amino-N-(2,4-dimethylphenyl)benzamide may confer selectivity for specific isoforms of these enzymes or uncover entirely new oncological targets.

-

Epigenetics: The structural similarity to known epigenetic modulators suggests a potential role in studying the regulation of gene expression.[7][8] This probe could be used to investigate the role of novel "reader," "writer," or "eraser" proteins in health and disease.

Workflow for Validation as a Chemical Probe

Before its widespread use in biological assays, 4-amino-N-(2,4-dimethylphenyl)benzamide must be rigorously validated to ensure its potency, selectivity, and mechanism of action are well-characterized. The following workflow outlines the critical steps for this process.

Sources

- 1. 4-amino-N-(2,4-dimethylphenyl)benzamide|High Purity [benchchem.com]

- 2. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis, modeling, biological evaluation and photoaffinity labeling studies of novel series of photoreactive benzamide probes for histone deacetylase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting the Solubility of 4-amino-N-(2,4-dimethylphenyl)benzamide in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering solubility challenges with 4-amino-N-(2,4-dimethylphenyl)benzamide (MW: 240.30 g/mol ).

While dimethyl sulfoxide (DMSO) is the industry standard for preparing high-concentration stock solutions, highly crystalline aromatic compounds often exhibit kinetic or thermodynamic resistance to solvation. This guide synthesizes mechanistic chemistry with field-proven protocols to help you achieve and validate complete dissolution.

Mechanistic Insight: The Chemistry of Dissolution

To effectively troubleshoot solubility, we must first understand the causality behind the compound's physical behavior.

4-amino-N-(2,4-dimethylphenyl)benzamide consists of a benzamide core, an aniline-derived primary amine, and a lipophilic 2,4-dimethylphenyl ring. In the solid state, secondary amides and primary amines form a highly stable crystalline lattice driven by strong intermolecular hydrogen bonding (N-H···O=C) and π-π stacking between the aromatic rings ([1]).

DMSO is a highly polar aprotic solvent. It acts as a powerful hydrogen bond acceptor (via the sulfoxide oxygen) but cannot donate hydrogen bonds. For dissolution to occur, the thermodynamic energy provided by the DMSO-solute interactions must exceed the lattice energy of the solid compound. If the DMSO is compromised by atmospheric water—which acts as both an H-bond donor and acceptor—the water molecules competitively bind to DMSO, triggering a hydrophobic collapse and precipitation of the compound's lipophilic dimethylphenyl moiety ([2]).

Mechanistic pathway of 4-amino-N-(2,4-dimethylphenyl)benzamide solvation in DMSO.

Troubleshooting FAQs

Q1: My compound initially dissolved but precipitated after a few days in storage. What caused this? A1: This is a classic symptom of DMSO hygroscopicity. DMSO rapidly absorbs atmospheric moisture each time the vial is opened. Even a small percentage of water uptake significantly reduces the solubility limit of lipophilic compounds, leading to precipitation over time ([3]). Always use fresh, anhydrous DMSO and store stocks in sealed tubes purged with argon or nitrogen.

Q2: How can I physically assist dissolution without degrading the compound? A2: Dissolution is often kinetically limited by poor solvent wetting. You can overcome this kinetic barrier by applying mechanical energy (vortexing) followed by cavitation energy (bath sonication). If the compound remains insoluble, gentle thermodynamic heating (37°C to 50°C) can temporarily expand the solvent cavity and break intermolecular lattice bonds ([4]).

Q3: Can I adjust the pH of the solvent to force the compound into solution? A3: Yes. The compound features an aniline-derived 4-amino group. Aromatic amines typically have a pKa in the range of 4.0 to 4.6 ([5]). By adding a trace amount of aqueous acid (e.g., 0.1 M HCl) to your downstream assay buffer, you can protonate the amine to form a highly soluble hydrochloride salt. Caution: Ensure your downstream biological assay can tolerate the minor pH shift.

Quantitative Troubleshooting Strategies

The following table summarizes the primary strategies for rescuing insoluble 4-amino-N-(2,4-dimethylphenyl)benzamide stocks, including the mechanistic rationale and critical caveats.

| Strategy | Mechanistic Rationale | Recommended Parameters | Caveats / Limitations |

| Anhydrous DMSO | Eliminates competitive hydrogen bonding from water molecules. | ≥99.9% purity, freshly opened ampoule. | Once opened, DMSO must be stored under inert gas to prevent moisture uptake. |

| Ultrasonic Cavitation | High-frequency sound waves create localized pressure/temperature gradients, physically fracturing the crystal lattice. | 10–15 minutes in a bath sonicator at room temperature. | Prolonged sonication can generate excessive heat, potentially degrading sensitive compounds. |

| Thermodynamic Heating | Increases the kinetic energy of solvent molecules, overcoming the enthalpy of the crystal lattice. | 37°C – 50°C water bath for 5–10 minutes. | Compound may re-precipitate upon cooling if the concentration exceeds the room-temperature solubility limit. |

| Acidification (Protonation) | Protonates the 4-amino group (pKa ~4.6), converting the neutral lipophile into a highly polar salt. | Add 1-2 molar equivalents of 0.1 M HCl to the aqueous dilution buffer. | Alters the chemical species; may impact target binding affinity if the neutral amine is required for interaction. |

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, a solubility protocol must be self-validating. Visual inspection alone is insufficient, as micro-suspensions can mimic true solutions but will cause erratic data in downstream assays. Follow this step-by-step workflow to prepare and validate a 10 mM stock solution.

Phase 1: Preparation & Dissolution

-

Gravimetric Measurement: Using a calibrated analytical microbalance, weigh exactly 2.40 mg of 4-amino-N-(2,4-dimethylphenyl)benzamide into a sterile, static-free microcentrifuge tube.

-

Solvent Addition: In a low-humidity environment, add exactly 1.0 mL of freshly opened, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

-

Kinetic Disruption: Vortex the tube vigorously at maximum speed for 2 minutes to ensure complete wetting of the powder.

-

Cavitation: Place the tube in an ultrasonic water bath for 10 minutes. Ensure the water level matches the solvent level inside the tube for optimal energy transfer.

Phase 2: The Self-Validation Step (Critical)

-

Centrifugation: Transfer the tube to a microcentrifuge and spin at 10,000 x g for 5 minutes at room temperature.

-

Inspection: Carefully examine the bottom of the tube against a strong light source.

-

If a microscopic white pellet is visible: The compound is in a micro-suspension, not a true solution. Proceed to the troubleshooting workflow below (e.g., heating or lowering the target concentration to 5 mM).

-

If no pellet is visible and the solution is optically clear: True thermodynamic dissolution has been achieved.

-

Step-by-step troubleshooting workflow for resolving DMSO solubility issues.

References

-

Indifference to Hydrogen Bonding in a Family of Secondary Amides. ACS Publications (Journal of Organic Chemistry). Available at:[Link]

-

Samples in DMSO: What an end user needs to know. Ziath Technical Reports. Available at:[Link]

-

Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at:[Link]

-

Aniline: Chemical Properties and pKa. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Crystallization of 4-amino-N-(2,4-dimethylphenyl)benzamide

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals dealing with the solubility and stability challenges of 4-amino-N-(2,4-dimethylphenyl)benzamide (CAS: 97042-49-4).

As a highly hydrophobic small molecule (XLogP3 ≈ 2.4)[1], this benzamide derivative is prone to rapid crystallization when introduced into aqueous environments. This guide synthesizes field-proven insights, thermodynamic principles, and validated protocols to help you kinetically trap or thermodynamically stabilize this compound in solution.

Part 1: Root Cause Analysis & FAQs

Q1: Why does 4-amino-N-(2,4-dimethylphenyl)benzamide crash out of solution immediately upon dilution from a DMSO stock into aqueous assay buffers?

A: This is a classic solvent-shift nucleation event. The compound is highly soluble in organic solvents like DMSO due to favorable solute-solvent interactions. Upon introduction to water, the local supersaturation spikes. The hydrophobic 2,4-dimethylphenyl rings rapidly aggregate to minimize contact with water (the hydrophobic effect), while the amide and primary amine groups form strong intermolecular hydrogen bonds. This combination thermodynamically drives the molecules to lock into a stable crystal lattice. To prevent this, kinetic stabilizers (like polymers) or thermodynamic solubilizers (like cyclodextrins) must be present in the receiving aqueous buffer prior to dilution[2].

Q2: What is the "Spring and Parachute" effect, and how does it prevent crystallization?

A: When a supersaturated solution is generated (the "spring"), it is in a high-energy, thermodynamically unstable state prone to rapid precipitation. Adding crystallization inhibitors, such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP), acts as a "parachute". These polymers interact with the dissolved drug via hydrogen bonding and sterically hinder the addition of new drug molecules to growing crystal faces. This effectively prolonging the supersaturated state, allowing sufficient time for in vitro assays or in vivo absorption[3],[2].

Kinetic stabilization of supersaturated solutions via the spring-and-parachute effect.

Q3: How can I achieve high-concentration aqueous dosing without relying on toxic levels of organic co-solvents?

A: For applications where high co-solvent concentrations are prohibitive, converting the crystalline drug into amorphous nanoparticles (a-NPs) is highly effective. Groundbreaking research by Amstad et al. (2015) demonstrated that using a microfluidic nebulizer with supersonic airflow (600 m/s) evaporates the solvent so rapidly that the molecules do not have time to arrange into a crystal lattice[4],[5]. This kinetic trapping technique can increase the apparent solubility of hydrophobic drugs by more than ten-fold[6].

Supersonic spray-drying workflow for generating amorphous nanoparticles.

Part 2: Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these detailed methodologies tailored for benzamide derivatives.

Protocol 1: Thermodynamic Stabilization via HP-β-CD Inclusion Complexation

Complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) shields the hydrophobic 2,4-dimethylphenyl ring from the aqueous environment, preventing nucleation[7].

Step-by-Step Methodology:

-

Preparation of Solutions: Dissolve 10 mg of 4-amino-N-(2,4-dimethylphenyl)benzamide in 1 mL of absolute ethanol. Separately, dissolve the stoichiometric equivalent of HP-β-CD (typically a 1:1 or 1:2 molar ratio) in 5 mL of deionized water.

-

Mixing & Equilibration: Slowly add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 500 RPM at room temperature.

-

Complex Formation: Continue stirring the mixture for 2 hours in a sealed vial to allow the inclusion complex to reach thermodynamic equilibrium.

-

Solvent Removal: Transfer the solution to a rotary evaporator. Evaporate the ethanol and water under reduced pressure at 40°C until a dry solid powder is obtained.

-

Validation: Reconstitute the resulting powder in pure water. The solution should remain optically clear. Confirm the absence of sub-visible crystals using Dynamic Light Scattering (DLS) or polarized light microscopy.

Protocol 2: Kinetic Trapping via Supersonic Microfluidic Spray-Drying

This protocol adapts the methodology developed by Amstad et al. to produce additive-free amorphous nanoparticles[4],[6].

Step-by-Step Methodology:

-

Stock Preparation: Dissolve 5 mg of the benzamide derivative in 1 mL of a highly volatile solvent (e.g., pure ethanol or acetone). Ensure complete dissolution (0.22 µm filtration recommended).

-

Nebulizer Setup: Inject the solution into a custom microfluidic nebulizer connected to a high-pressure gas line.

-

Supersonic Atomization: Introduce a stream of air flowing at approximately 600 meters per second (nearly twice the speed of sound) through a capillary tube (approx. 2 cm long, diameter of a human hair)[4],[5].

-

Rapid Evaporation: The extreme shear forces generate nanosized droplets. The high surface-area-to-volume ratio combined with the rapid airflow causes the solvent to evaporate in milliseconds—faster than the critical nucleation time of the benzamide.

-

Collection & Validation: Collect the resulting amorphous nanoparticles on a substrate or in a cyclone separator. Validate the amorphous state using Powder X-Ray Diffraction (PXRD); a successful run will yield a broad "halo" rather than sharp Bragg peaks.

Part 3: Quantitative Data Summary

The following table summarizes the comparative efficacy of various formulation strategies for preventing the crystallization of hydrophobic benzamide derivatives.

| Strategy | Primary Mechanism | Estimated Solubility Enhancement | Processing Time | Stability (Aqueous) | Key Excipients Required |

| Co-solvency | Thermodynamic | 2 to 5-fold | < 10 mins | Minutes to Hours | DMSO, PEG400, Ethanol |

| Polymer "Parachute" | Kinetic (Steric/H-bond) | 5 to 8-fold | 1 to 2 hours | Hours to Days | HPMC, PVP, Cellulose[2] |

| Cyclodextrin Complex | Thermodynamic (Shielding) | 8 to 15-fold | 3 to 4 hours | Days to Weeks | HP-β-CD[7] |

| Amorphous Nanoparticles | Kinetic (Rapid Evaporation) | > 10-fold[5] | 1 hour per 5mg[4] | Months (Solid State)[6] | None (Additive-free) |

References

- 4-amino-N-(2,4-dimethylphenyl)

- Source: École Polytechnique Fédérale de Lausanne (EPFL)

- Improving Drug Solubility By Preventing Crystallization Source: Xtalks URL

- Source: PubMed (NIH)

- Formulation and Characterization of Polymeric Films Containing Combinations of Antiretrovirals (ARVs)

- Understanding Polymer Properties Important for Crystal Growth Inhibition Source: ResearchGate URL

- Recent advances in improving oral drug bioavailability by cocrystals Source: BioImpacts URL

- Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations Source: Benchchem URL

Sources

- 1. 4-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 835597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formulation and Characterization of Polymeric Films Containing Combinations of Antiretrovirals (ARVs) for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. actu.epfl.ch [actu.epfl.ch]

- 5. xtalks.com [xtalks.com]

- 6. NANOPARTICLES. Production of amorphous nanoparticles by supersonic spray-drying with a microfluidic nebulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of 4-Amino-N-(2,4-dimethylphenyl)benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-amino-N-(2,4-dimethylphenyl)benzamide (CID 835597)[1]. This compound, structurally related to the anticonvulsant ameltolide, is a critical building block in medicinal chemistry[2]. However, its synthesis—typically via amidation of 4-nitrobenzoyl chloride with 2,4-dimethylaniline followed by nitro-reduction—generates specific impurities that can compromise downstream biological assays or yield false positives in structure-activity relationship (SAR) studies.

This guide moves beyond basic protocols by explaining the thermodynamic and kinetic causality behind each purification step, ensuring your workflows are robust and self-validating.

Section 1: Mechanistic Troubleshooting (Q&A)

Q: Why is unreacted 2,4-dimethylaniline persistently contaminating my final product, even after standard aqueous workups? A: The persistence of 2,4-dimethylaniline (a known genotoxic aromatic amine) is a classic pKa differential oversight. Standard aqueous washes often fail because researchers use overly acidic conditions (e.g., 1.0 M HCl) that protonate both the unreacted aniline and the target compound, pulling both into the aqueous phase or causing them to crash out as mixed hydrochloride salts. The Causality: 2,4-dimethylaniline has a pKa of ~4.9. The 4-amino group on your target benzamide has a significantly lower pKa (~2.9) due to the electron-withdrawing effect of the para-carbonyl group. By precisely buffering your acidic wash to pH 3.5, you selectively protonate the 2,4-dimethylaniline (>90% ionized) while keeping the target benzamide in its neutral, organic-soluble state (>80% unionized). This self-validating thermodynamic principle guarantees separation[3].

Q: I am observing a distinct red/brown discoloration in my crude product post-reduction. What causes this, and how is it removed? A: This discoloration is indicative of azo or azoxy dimers. During the catalytic hydrogenation of the nitro intermediate, the accumulation of a hydroxylamine intermediate can lead to condensation reactions, forming highly conjugated, colored dimers. The Causality: These dimers are highly lipophilic and will easily co-crystallize with the target compound. To remove them, you must exploit their planar, conjugated structures. Utilizing activated carbon (charcoal) scavenging or a short silica plug prior to crystallization allows the extended pi-system of the dimers to bind strongly to the carbon/silica matrix via π−π stacking, leaving your target compound in solution.

Fig 1: Synthetic pathway and mechanistic origins of common benzamide impurities.

Section 2: Experimental Workflows & Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE)

Objective: Selective removal of unreacted amines and acidic byproducts prior to crystallization.

-

Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) at a ratio of 10 mL per gram of crude material. Ensure complete dissolution; add a small amount of THF if solubility is poor.

-

Selective Amine Extraction: Wash the organic layer with an equal volume of aqueous citrate buffer adjusted to pH 3.5 .

-

Mechanism: Selectively partitions the more basic 2,4-dimethylaniline into the aqueous phase. Repeat this wash twice.

-

-

Acidic Byproduct Extraction: Wash the organic layer with saturated aqueous NaHCO3 (pH ~8.2).

-

Mechanism: Deprotonates 4-aminobenzoic acid ( pKa ~4.8) and residual nitrobenzoic acid, partitioning them into the aqueous phase.

-

-

Drying & Concentration: Wash the organic layer with brine to remove emulsion-causing salts, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield a polished crude solid.

Protocol 2: Anti-Solvent Recrystallization

Objective: Final morphological polishing to achieve >99.5% purity.

-

Dissolution: Suspend the concentrated crude solid in minimal boiling absolute ethanol (approx. 3-5 mL/g).

-

Clarification: To remove azo dimers, add 10% w/w activated carbon to the boiling solution. Reflux for 5 minutes, then hot-filter through a tightly packed Celite pad to remove the carbon.

-

Anti-Solvent Addition: While maintaining the filtrate at 70°C on a hotplate, add deionized water dropwise until the solution becomes slightly turbid (reaching the cloud point).

-

Annealing: Add a single drop of ethanol to clear the turbidity. Remove from heat and allow the flask to cool to room temperature undisturbed over 4 hours.

-

Mechanism: Slow cooling maintains a low degree of supersaturation, promoting the exclusion of structurally dissimilar impurities from the growing crystal lattice.

-

-

Harvesting: Chill the flask in an ice bath for 1 hour, filter the crystals via vacuum, and wash with ice-cold 30% EtOH/Water to remove surface mother liquor.

Fig 2: Self-validating purification workflow utilizing pKa differentials and crystallization.